2,2-Bis(bromomethyl)-1,3-dioxolane
Overview
Description
2,2-Bis(bromomethyl)-1,3-dioxolane is a brominated organic compound with the molecular formula C5H8Br2O2 It is a derivative of dioxolane, where two bromomethyl groups are attached to the 2-position of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane typically involves the bromination of 1,3-dioxolane derivatives. One common method is the reaction of 1,3-dioxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows:
C3H6O2+2Br2→C5H8Br2O2+2HBr
This reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of bromine and iron(III) bromide as reagents is common, and the reaction is typically conducted at elevated temperatures to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of dioxolane.
Oxidation: Products include dioxolane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
Reduction: Products include 2,2-dimethyl-1,3-dioxolane.
Scientific Research Applications
2,2-Bis(bromomethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the preparation of flame retardants and polymer additives.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds.
Medicinal Chemistry: Researchers explore its potential in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound with similar reactivity but different structural features.
2,2-Bis(bromomethyl)-1,1’-biphenyl: A compound with a biphenyl core, used in different applications.
2,2-Bis(bromomethyl)-3-bromopropanediol: A tribrominated derivative with distinct chemical properties.
Uniqueness
2,2-Bis(bromomethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. Its ability to undergo selective bromination and participate in various chemical reactions makes it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
2,2-bis(bromomethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJSMIEGALASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312105 | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-01-3 | |
Record name | 2,3-DIOXOLANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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